Lacidipine 13C8 Lacidipine 13C8 Lacidipine 13C8 is an isotope labelled of Lacidipine. Lacidipine is a calcium channel blocker.
Brand Name: Vulcanchem
CAS No.: 1261432-01-2
VCID: VC0196440
InChI:
SMILES:
Molecular Formula: C13[13C]3H33NO6
Molecular Weight: 463.5

Lacidipine 13C8

CAS No.: 1261432-01-2

Cat. No.: VC0196440

Molecular Formula: C13[13C]3H33NO6

Molecular Weight: 463.5

Purity: 95% by HPLC; 98% atom 13C

* For research use only. Not for human or veterinary use.

Lacidipine 13C8 - 1261432-01-2

CAS No. 1261432-01-2
Molecular Formula C13[13C]3H33NO6
Molecular Weight 463.5

Chemical Identity and Properties

Lacidipine 13C8 is characterized by specific chemical parameters that distinguish it as a specialized research compound. As a carbon-13 labeled version of Lacidipine, it maintains the same physical and chemical properties as the parent compound while enabling its detection and quantification in complex biological matrices.

Basic Chemical Information

The compound possesses distinct chemical identifiers and physical properties that are essential for research applications, as detailed in Table 1.

Table 1: Chemical Properties of Lacidipine 13C8

PropertyInformation
CAS Number1261432-01-2
Molecular FormulaC₁₈¹³C₈H₃₃NO₆
Molecular Weight463.48 g/mol
Catalogue NumbersVLDL-00002, HY-B0347S1, CS-O-02773
Synonyms(E)-4-[2-[3-(1,1-Dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester-13C8, GR-43659X-13C8

Lacidipine 13C8 is structurally identical to regular Lacidipine except for the strategic placement of eight carbon-13 atoms in its molecular structure. This isotopic labeling creates a distinct mass signature that can be detected by analytical instruments without altering the compound's chemical behavior or biological activity .

Physical Characteristics

The compound typically exists as a solid at room temperature with specific solubility properties relevant to laboratory handling. It may dissolve in dimethyl sulfoxide (DMSO) in most cases, but alternative solvents such as water, ethanol, or dimethylformamide (DMF) can be used when necessary . For preparation of stock solutions, researchers commonly use DMSO at concentrations of 1 mM, 5 mM, or 10 mM depending on the experimental requirements .

Biological Background and Pharmacological Activity

Lacidipine 13C8 inherits the pharmacological profile of its parent compound, which has been extensively studied for its cardiovascular applications.

Mechanism of Action

As an isotopically labeled version of Lacidipine, this compound functions as a dihydropyridine calcium channel blocker with significant antihypertensive properties. It selectively blocks L-type calcium channels in vascular smooth muscle, primarily dilating peripheral arteries and reducing peripheral vascular resistance . This selective action results in long-lasting antihypertensive effects without significant negative inotropic impact on cardiac tissues .

Research Applications and Utility

Lacidipine 13C8 serves specialized functions in pharmaceutical research and development processes.

Pharmacokinetic and Metabolic Studies

The primary utility of Lacidipine 13C8 lies in pharmacokinetic investigations and drug metabolism research. Stable isotope labeling creates a compound with identical chemical behavior to the parent drug but with a distinctive mass that enables precise tracking through analytical methods such as mass spectrometry .

This approach allows researchers to:

  • Track the absorption, distribution, metabolism, and excretion (ADME) of Lacidipine

  • Identify metabolites and metabolic pathways

  • Differentiate the drug from endogenous compounds in biological samples

  • Conduct quantitative bioanalytical studies with high precision

Therapeutic Research Areas

Based on the pharmacological profile of Lacidipine, research involving its isotopically labeled analog may extend to several disease areas:

  • Hypertension: As a calcium channel blocker with significant vasodilating properties

  • Atherosclerosis: Due to demonstrated effects on atherosclerotic lesion formation

  • Acute kidney injury (AKI): Through its demonstrated protective effects via caspase-3 pathways

  • Cardiovascular protection: Beyond blood pressure reduction effects

The use of the labeled compound enables more detailed understanding of how Lacidipine acts in these pathological conditions.

FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

For shipping purposes, the compound remains stable at ambient temperature for short periods during ordinary transportation and customs processing .

Solubility and Formulation

For in vitro research applications, Lacidipine 13C8 is typically formulated in DMSO. When preparing injectable formulations for in vivo research, several standard formulations may be considered:

  • DMSO : Tween 80 : Saline = 10 : 5 : 85

  • DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

  • DMSO : Corn oil = 10 : 90

These ratios provide guidance for researchers seeking to optimize delivery while maintaining compound stability.

Related Compounds and Structural Variants

Lacidipine 13C8 belongs to a family of compounds that includes both unlabeled Lacidipine and other isotopically labeled variants. Understanding these relationships provides context for its applications.

Structural Relatives

Several related compounds share structural elements with Lacidipine 13C8, as presented in Table 3.

Table 3: Related Lacidipine Compounds

CompoundCatalogue No.CAS No.
LacidipineVLST-00840103890-78-4
Dehydro LacidipineVLME-00158130996-24-6
trans LacidipineVLCS-00284103890-78-4
cis LacidipineVLCS-00334103890-79-5
Lacidipine-D10CS-T-967331185245-62-8

The availability of different structural variants and isotopically labeled forms enables researchers to select the most appropriate tool for specific experimental requirements .

Other Isotopically Labeled Variants

In addition to the 13C8 variant, other labeled forms of Lacidipine have been developed:

  • Lacidipine-D10: Contains ten deuterium atoms, offering an alternative mass signature with a molecular weight of 465.60 g/mol

  • Lacidipine Monomethyl Ester-d3: A specialized derivative with deuterium labeling on the methyl ester group

These alternatives provide researchers with flexibility in experimental design depending on the specific analytical challenges and requirements of their studies.

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